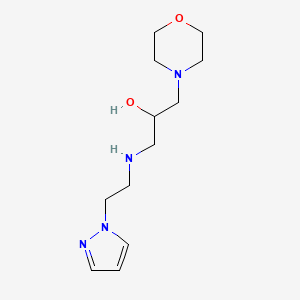
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 1H-pyrazole with ethylamine to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrazol-1-yl)ethylamine: Shares the pyrazole and ethylamine moieties.
3-Morpholinopropan-1-ol: Contains the morpholine and propanol groups.
5-Amino-pyrazoles: Known for their diverse biological activities.
Uniqueness
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is unique due to its combination of a pyrazole ring, ethylamine linkage, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H22N4O2 |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C12H22N4O2/c17-12(11-15-6-8-18-9-7-15)10-13-3-5-16-4-1-2-14-16/h1-2,4,12-13,17H,3,5-11H2 |
InChI-Schlüssel |
RIPKEVGQDFQBEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(CNCCN2C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)






![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)



